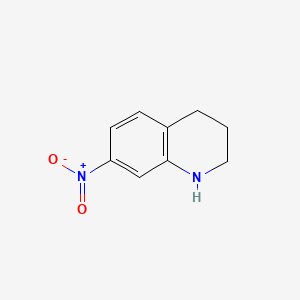

7-硝基-1,2,3,4-四氢喹啉

概述

描述

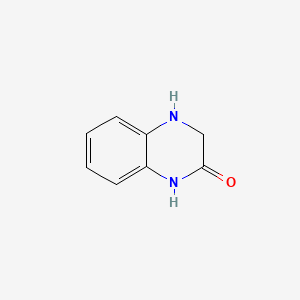

7-Nitro-1,2,3,4-tetrahydroquinoline is a chemical compound that is part of the tetrahydroquinoline family, characterized by the presence of a nitro group at the 7th position of the tetrahydroquinoline ring system. This compound is of interest due to its potential applications as a fine chemical intermediate and its relevance in various chemical reactions and biological activities.

Synthesis Analysis

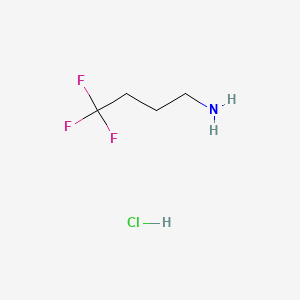

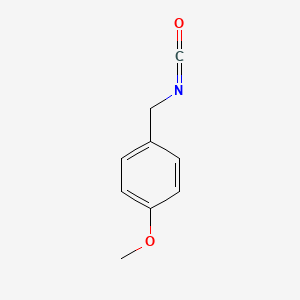

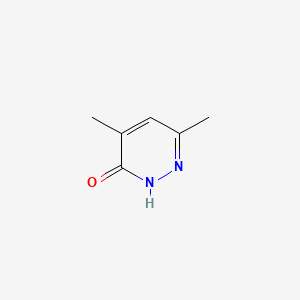

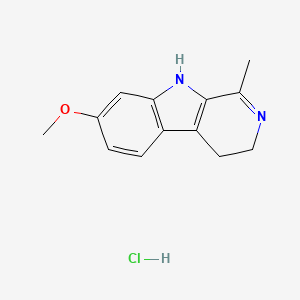

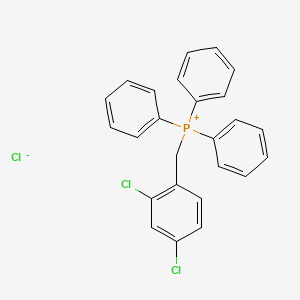

The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline and its derivatives has been explored in several studies. For instance, a method for synthesizing N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline involves the alkylation of 1,2,3,4-tetrahydroquinoline with dimethyl carbonate catalyzed by an ionic liquid, followed by nitration with cupric nitrate in acetic acid . Another study achieved regioselective nitration at the 6-position of tetrahydroquinoline, which is closely related to the 7-nitro derivative, by protecting the amino group and using various nitration reagents and conditions . Additionally, enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline were obtained through kinetic resolution and regioselective nitration .

Molecular Structure Analysis

The molecular structure of nitroso derivatives of tetrahydroquinoline has been established using high-resolution mass spectrometry and 1H NMR spectrometry . X-ray diffraction analysis has been used to determine the crystal structure of related compounds, providing insights into the molecular conformation and intramolecular interactions .

Chemical Reactions Analysis

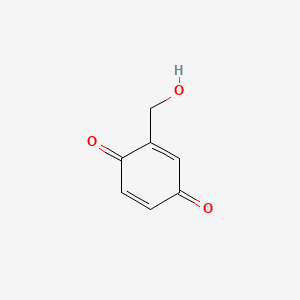

The chemical reactivity of tetrahydroquinoline derivatives has been explored in various contexts. For example, the nitroso derivative of tetrahydroisoquinoline was found to be mutagenic to certain Salmonella strains, indicating its potential biological reactivity . Azo coupling reactions have been used to synthesize azo derivatives of tetrahydroquinoline, which serve as reagents for analytical test reactions for nitrite and nitrate anions . Furthermore, the antiarrhythmic properties of nitrophenyl tetrahydroisoquinoline derivatives have been studied, suggesting potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of a nitro group can affect the compound's acidity, reactivity, and electronic properties. The mutagenicity of the nitroso derivative in the presence of induced rat liver microsomes indicates that these compounds can undergo metabolic activation, which is an important consideration for their biological activity . The bathochromic shift observed in the UV spectrum of certain azo derivatives due to intramolecular hydrogen bonding highlights the significance of functional groups in determining the optical properties of these molecules .

科学研究应用

手性醇的化学酶法合成

该化合物已被用于手性醇的化学酶法合成 . 外消旋醇或酯的酶促动力学拆分(EKR)是一种广泛认可的方法,用于制备这些化合物的旋光异构体 . 在这项工作中,成功地对一组外消旋1,2,3,4-四氢喹啉-丙-2-醇进行了动力学拆分 .

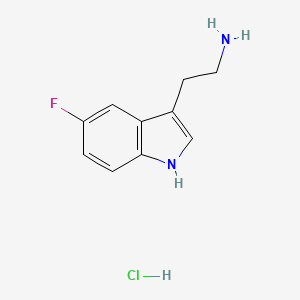

药物化学展望

基于1,2,3,4-四氢喹啉(THIQ)的天然和合成化合物对各种感染性病原体和神经退行性疾病具有多种生物活性 . 7-硝基-1,2,3,4-四氢喹啉可以被认为是THIQ类似物,因此它可能在药物化学中具有潜在的应用 .

构效关系(SAR)研究

该化合物可用于SAR研究,以了解分子结构与其生物活性之间的关系 . 这将有助于开发具有强大生物活性的新型THIQ类似物 .

化学反应的催化剂

该化合物可用作某些化学反应的催化剂 . 例如,通过将催化剂改为5%Pt/C(4 atm H2),双键迁移和芳构化途径显着减少,四氢喹啉31的形成占主导地位 .

THIQs与炔烃的C(1)-官能化

已经探索了各种非均相催化剂用于THIQs与炔烃的C(1)-官能化 . 7-硝基-1,2,3,4-四氢喹啉可能是此类反应的潜在候选者 .

安全和危害

The safety data sheet for 7-Nitro-1,2,3,4-tetrahydroquinoline indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification . It has a hazard statement H301 and precautionary statements P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

作用机制

Target of Action

It is known that similar compounds, such as oxamniquine, have schistosomicidal activity against schistosoma mansoni .

Mode of Action

It is suggested that oxamniquine, a similar compound, causes the parasitic worms to shift from the mesenteric veins to the liver, where the male worms are retained .

Biochemical Pathways

It is known that similar compounds can affect various infective pathogens and neurodegenerative disorders .

Result of Action

It is known that similar compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

属性

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMGHRLUYADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291260 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30450-62-5 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

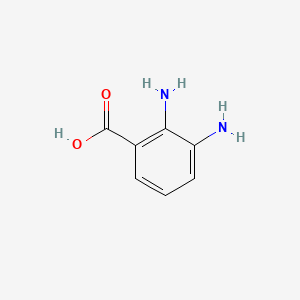

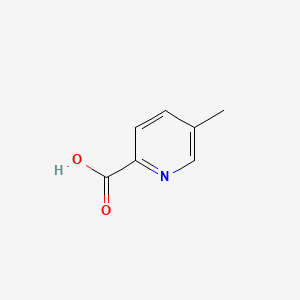

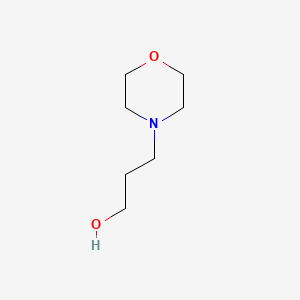

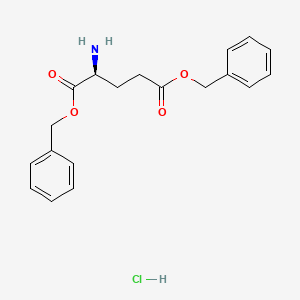

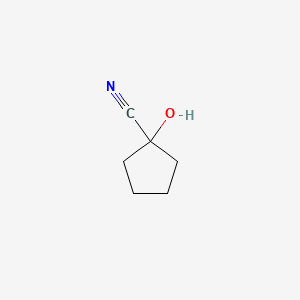

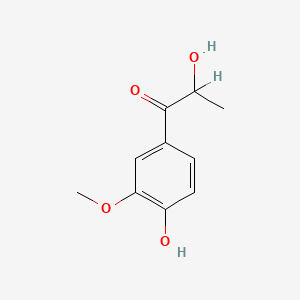

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Nitro-1,2,3,4-tetrahydroquinoline as a chemical intermediate?

A1: 7-Nitro-1,2,3,4-tetrahydroquinoline serves as a crucial building block in synthesizing various fine chemicals, particularly pharmaceuticals. Its structure allows for modifications that lead to compounds with diverse biological activities. []

Q2: Can you describe the metabolic pathway of a schistosomicide derived from 7-Nitro-1,2,3,4-tetrahydroquinoline?

A2: Research on 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883), a schistosomicide, reveals its primary metabolic pathway involves oxidation. In various species, including mice, rats, rabbits, and monkeys, UK 3883 is metabolized into its 6-hydroxymethyl analogue, known as oxamniquine. This metabolite exhibits higher schistosomicidal activity compared to the parent drug. Further oxidation at the 6-position leads to the formation of a carboxylic acid derivative, identified as the major urinary metabolite in all tested species. Additionally, oxidation of the alkylaminoalkyl side chain produces another carboxylic acid metabolite, observed in all species except rats. []

Q3: How does oxamniquine, a derivative of 7-Nitro-1,2,3,4-tetrahydroquinoline, exert its schistosomicidal effect?

A3: While oxamniquine's exact mechanism of action remains unclear, studies suggest it targets the parasite's DNA. It is proposed that oxamniquine undergoes enzymatic activation within the parasite, leading to the formation of reactive metabolites. These metabolites then interact with the parasite's DNA, causing damage and ultimately leading to parasite death. []

Q4: Are there any known instances of species differences in the metabolism of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives?

A4: Yes, a notable difference exists in the metabolism of the schistosomicide 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883) between rats and other species. While most species produce a 2-carboxylic acid metabolite through side-chain oxidation, rats metabolize the side chain into an alcohol. This alcohol is then excreted in the bile as a glucuronide conjugate. [, ]

Q5: What is the significance of the gut wall in the metabolism of oxamniquine?

A6: The gut wall plays a crucial role in oxamniquine metabolism. Studies using a dog intestinal preparation revealed significant conversion of oxamniquine to 2-isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid before or during absorption. This finding suggests that enzymes within the gut wall contribute considerably to oxamniquine's first-pass metabolism. Interestingly, pretreatment with enzyme inhibitors like pyrazole, erythromycin, or gentamicin did not significantly affect this oxidation process. []

Q6: Can you describe the structural characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline?

A7: 7-Nitro-1,2,3,4-tetrahydroquinoline (C9H10N2O2) exhibits a distinct molecular conformation. The tetrahydropyridine ring adopts an envelope conformation, while the rest of the molecule, excluding the envelope flap carbon atom and hydrogen atoms, remains largely planar. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。